

# NC-R17 dosage and administration for laboratory research

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## Compound of Interest

Compound Name: NC-R17

Cat. No.: B12379838

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## Application Notes and Protocols: NC-R17

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**Abstract:** This document provides detailed protocols and application notes for the use of **NC-R17**, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, in a laboratory research setting. The information herein is intended for researchers, scientists, and drug development professionals.

## Introduction

**NC-R17** is a potent and selective ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic development. These notes provide guidelines for the dosage and administration of **NC-R17** for in vitro and in vivo research applications.

## Compound Information

Identifier	Value
Compound Name	NC-R17
Molecular Formula	C <sub>24</sub> H <sub>28</sub> N <sub>8</sub> O <sub>4</sub>
Molecular Weight	492.53 g/mol
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (≥50 mg/mL), less soluble in water (<1 mg/mL)
Storage	Store at -20°C, protect from light

## In Vitro Dosage and Administration

### Cell Line IC50 Values

The half-maximal inhibitory concentration (IC<sub>50</sub>) of **NC-R17** was determined in various cancer cell lines using a standard cell viability assay (see Section 5.1).

Cell Line	Cancer Type	IC <sub>50</sub> (nM)
MCF-7	Breast Adenocarcinoma	15.2
A549	Lung Carcinoma	28.7
U-87 MG	Glioblastoma	11.5
PC-3	Prostate Cancer	45.1

## Recommended In Vitro Concentration Range

For most cell-based assays, a starting concentration range of 10-100 nM is recommended. A dose-response curve should be generated to determine the optimal concentration for specific cell lines and experimental conditions.

## In Vivo Dosage and Administration

### Animal Model Efficacy Study

The in vivo efficacy of **NC-R17** was evaluated in a U-87 MG glioblastoma xenograft mouse model.

Parameter	Vehicle Control	NC-R17 (10 mg/kg)	NC-R17 (25 mg/kg)
Administration Route	Oral (p.o.)	Oral (p.o.)	Oral (p.o.)
Dosing Frequency	Daily	Daily	Daily
Mean Tumor Volume (Day 21)	1250 mm <sup>3</sup>	680 mm <sup>3</sup>	350 mm <sup>3</sup>
Tumor Growth Inhibition (%)	-	45.6%	72.0%
Mean Body Weight Change (%)	+2.5%	-1.8%	-4.5%

## Recommended In Vivo Dosage

For xenograft mouse models, a dosage of 10-25 mg/kg administered daily by oral gavage is recommended as a starting point for efficacy studies.

## Experimental Protocols

### Protocol: Cell Viability (MTT) Assay

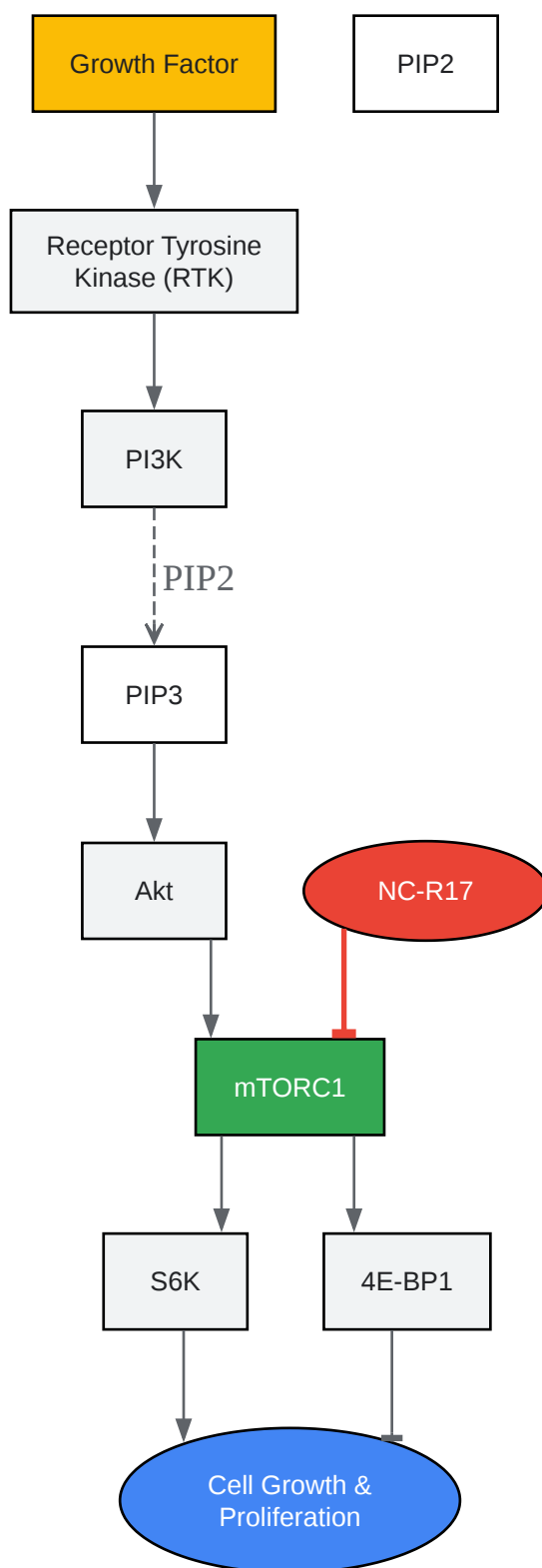
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of **NC-R17** in culture medium and add to the wells. Include a DMSO vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Solubilization:** Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

## Protocol: Western Blot for mTOR Pathway Inhibition

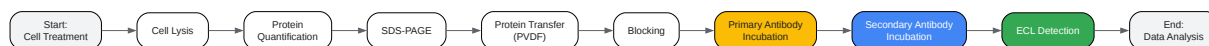
- Cell Lysis: Treat cells with the desired concentration of **NC-R17** for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), and a loading control (e.g., β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

## Visualizations



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Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of **NC-R17**.



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Caption: Experimental workflow for Western Blot analysis.

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